

# Analytical Methods for the Quantification of Iodic Acid

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## Compound of Interest

Compound Name: *Iodic acid*

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## Abstract

This application note provides detailed protocols for the quantitative analysis of **iodic acid** ( $\text{HIO}_3$ ) in various sample matrices. Four common analytical techniques are presented: Iodometric Titration, UV-Visible Spectrophotometry, Ion Chromatography (IC), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Each section includes a summary of the method's performance, a detailed experimental protocol, and a visual workflow diagram to aid researchers, scientists, and drug development professionals in selecting and implementing the appropriate method for their specific application.

## Introduction

**Iodic acid** and its conjugate base, iodate ( $\text{IO}_3^-$ ), are important iodine species with applications ranging from chemical synthesis to food fortification (e.g., iodized salt). Accurate quantification is crucial for process control, quality assurance, and regulatory compliance. The choice of analytical method depends on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and desired throughput. This document outlines four robust methods, covering a wide range of analytical needs from classical wet chemistry to advanced instrumental analysis.

## Comparison of Analytical Methods

The selection of an appropriate analytical method is critical and depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and available equipment. The

following table summarizes the key quantitative performance metrics for the described methods.

Parameter	Iodometric Titration	UV-Vis Spectrophotometry	Ion Chromatography (IC)	ICP-MS
Principle	Redox Titration	Light Absorbance	Ion Exchange Separation	Atomic Mass Spectrometry
Typical Limit of Detection (LOD)	~0.5 - 1 mg/L	~0.05 - 0.2 mg/L	~1 - 15 µg/L[1][2]	~0.05 µg/L[3]
Typical Limit of Quantification (LOQ)	~1.5 - 3 mg/L	~0.2 - 0.6 mg/L	~3 - 50 µg/L[2]	~0.15 µg/L
Linear Range	High concentrations (mg/L to g/L)	0.2 - 25 mg/L[4][5]	0.05 - 100 mg/L	0.1 µg/L - 10 mg/L
Precision (Typical RSD%)	< 2%	< 5%	< 5%	< 5%
Key Interferences	Other oxidizing/reducing agents	Species absorbing at 352 nm	Co-eluting anions (e.g., bromide)	Isobaric and polyatomic interferences
Primary Application	High concentration samples, purity assays	Routine analysis of clear aqueous samples	Trace analysis, speciation in complex matrices	Ultra-trace analysis, total iodine determination

## Method 1: Iodometric Titration

### Principle

Iodometric titration is a classic and reliable method for determining the concentration of oxidizing agents. In an acidic solution, **iodic acid** oxidizes an excess of potassium iodide (KI) to produce molecular iodine (I<sub>2</sub>). The liberated iodine is then titrated with a standardized sodium

thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution using a starch indicator. The endpoint is marked by the disappearance of the blue starch-iodine complex.[6][7]

Reaction Scheme:  $\text{IO}_3^- + 5\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}_2 + 3\text{H}_2\text{O}$   $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$

## Experimental Protocol

Reagents:

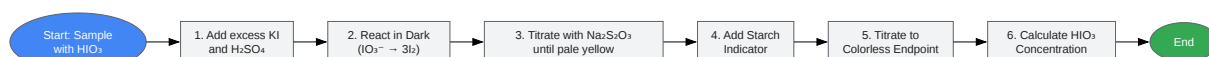
- Potassium Iodide (KI), solid
- Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ), 2 N solution[8]
- Standardized Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution, 0.1 N
- Starch indicator solution, 1% (w/v)
- Deionized (DI) water

Procedure:

- Sample Preparation: Accurately weigh or pipette a known volume of the sample containing **iodic acid** into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of DI water.
- Reagent Addition: Add 2 g of solid Potassium Iodide (KI) and 10 mL of 2 N Sulfuric Acid to the flask.[6][8]
- Reaction: Swirl the flask gently and allow it to stand in a dark place for 5-10 minutes to ensure the complete liberation of iodine. The solution will turn a deep yellow-brown color.[6][8]
- Titration (Part 1): Begin titrating the liberated iodine with the 0.1 N sodium thiosulfate solution. Continue adding the titrant until the solution color fades to a pale yellow.[9]
- Indicator Addition: Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black.[9]

- Titration (Part 2): Continue the titration dropwise with constant swirling until the blue color completely disappears, leaving a colorless solution. This is the endpoint.
- Calculation: Record the volume of sodium thiosulfate used. Calculate the concentration of **iodic acid** using the stoichiometry of the reactions.

## Workflow Diagram



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Caption: Workflow for the quantification of **iodic acid** by iodometric titration.

## Method 2: UV-Visible Spectrophotometry

### Principle

This method provides a sensitive way to determine iodate concentration. It is based on the reaction of iodate with excess iodide in an acidic medium to form the triiodide ion ( $I_3^-$ ), which has strong absorbance maxima at 288 nm and 352 nm.<sup>[10]</sup> By measuring the absorbance at 352 nm, where interference from other species is often lower, the concentration of iodate can be determined using a calibration curve.<sup>[4][10]</sup>

Reaction Scheme:  $IO_3^- + 8I^- + 6H^+ \rightarrow 3I_3^- + 3H_2O$

### Experimental Protocol

Reagents:

- Potassium Iodide (KI) solution, 10% (w/v)
- Sulfuric Acid ( $H_2SO_4$ ), 1 M solution<sup>[4]</sup>
- **Iodic acid** stock solution (e.g., 1000 mg/L)

- Deionized (DI) water

#### Procedure:

- Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 mg/L) by diluting the **iodic acid** stock solution with DI water in volumetric flasks.
- Sample and Standard Preparation:
  - Pipette a fixed volume (e.g., 10 mL) of each standard and the unknown sample into separate 50 mL volumetric flasks.
  - Prepare a blank by pipetting 10 mL of DI water into another 50 mL volumetric flask.
- Color Development:
  - To each flask, add 2 mL of 1 M  $\text{H}_2\text{SO}_4$  and 5 mL of 10% KI solution.<sup>[4]</sup>
  - Dilute to the 50 mL mark with DI water and mix thoroughly.
  - Allow the solutions to stand for 10 minutes for the color to develop fully.
- Spectrophotometric Measurement:
  - Set the spectrophotometer to measure absorbance at 352 nm.
  - Use the prepared blank to zero the instrument.
  - Measure the absorbance of each calibration standard and the unknown sample.
- Data Analysis:
  - Plot a calibration curve of absorbance versus the concentration of the standards.
  - Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.

## Workflow Diagram



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Caption: Workflow for UV-Vis spectrophotometric analysis of **iodic acid**.

## Method 3: Ion Chromatography (IC)

### Principle

Ion chromatography is a powerful technique for separating and quantifying ionic species. A liquid sample is injected into a stream of eluent and passed through a separation column containing an ion-exchange resin. Iodate anions are separated from other anions in the sample based on their affinity for the resin. Detection can be achieved using suppressed conductivity or UV detection, providing high sensitivity and selectivity.[1][11] This method is particularly useful for analyzing trace levels of iodate in complex matrices like mineral water or salt.[1]

### Experimental Protocol

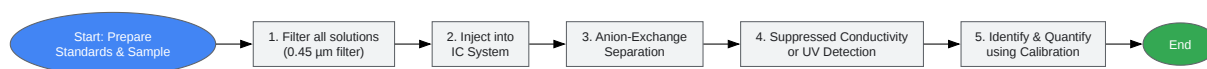
Instrumentation & Conditions:

- IC System: With a suppressed conductivity detector or UV detector.
- Separation Column: Anion-exchange column suitable for halide and oxyhalide separation (e.g., Dionex IonPac™ AS20 or similar).[2]
- Guard Column: Compatible guard column.
- Eluent: Sodium carbonate/bicarbonate or sodium hydroxide eluent, optimized for target separation. For example, 10 mM Na<sub>2</sub>CO<sub>3</sub>. [11]
- Flow Rate: 1.0 mL/min.[11]
- Injection Volume: 20-100 µL.
- Column Temperature: 30-45 °C.[11]

### Procedure:

- Instrument Setup: Equilibrate the IC system with the chosen eluent until a stable baseline is achieved.
- Calibration: Prepare a series of external standards of potassium iodate in DI water. The concentration range should bracket the expected sample concentrations.
- Sample Preparation:
  - Dilute samples as necessary to fall within the calibration range.
  - Filter all samples and standards through a 0.45 µm syringe filter to remove particulates before injection.
- Analysis:
  - Inject the standards in order of increasing concentration to generate a calibration curve.
  - Inject the prepared samples.
  - A blank (DI water) should be run periodically to check for contamination.
- Quantification: Identify the iodate peak based on its retention time from the standard injections. Quantify the iodate concentration in the samples using the calibration curve generated from the peak areas or heights of the standards.

## Workflow Diagram



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Caption: General workflow for Ion Chromatography analysis of iodate.

## Method 4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

### Principle

ICP-MS is an elemental analysis technique with exceptional sensitivity, capable of detecting iodine at ultra-trace levels (ng/L). While standard ICP-MS measures total iodine, it can be coupled with a separation technique like Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC) to perform speciation analysis, allowing for the direct quantification of iodate.[3][12][13] For samples where **iodic acid** is the only significant source of iodine, direct ICP-MS analysis after digestion can provide its concentration.

### Experimental Protocol (IC-ICP-MS for Speciation)

#### Instrumentation & Conditions:

- IC System: As described in Method 3. The outlet of the IC column is connected directly to the nebulizer of the ICP-MS.
- ICP-MS System: Equipped with a standard sample introduction system and a collision/reaction cell to minimize polyatomic interferences on iodine (m/z 127).
- Monitored Isotope:  $^{127}\text{I}$ .
- Plasma Conditions: Optimized for robust plasma and minimal oxide formation.
- Calibration: Use iodate standards for external calibration. An internal standard (e.g.,  $^{103}\text{Rh}$  or  $^{185}\text{Re}$ ) is recommended to correct for instrument drift and matrix effects.

#### Procedure:

- Instrument Tuning: Tune the ICP-MS for sensitivity and stability at m/z 127. Optimize collision/reaction cell parameters if necessary.
- System Connection: Connect the IC eluent outlet tubing to the ICP-MS nebulizer.
- System Equilibration: Run the IC eluent through the entire system until the signal for  $^{127}\text{I}$  at the ICP-MS is low and stable.

- Sample Preparation: Prepare standards and samples as described in the IC method (Section 5.2, Step 3).
- Analysis:
  - Inject standards and samples into the IC system.
  - The ICP-MS will acquire data over time, resulting in a chromatogram where the signal intensity of  $^{127}\text{I}$  is plotted against time.
  - The peak corresponding to the retention time of iodate is integrated.
- Quantification: Generate a calibration curve by plotting the integrated peak area of the iodate standards against their concentrations. Determine the iodate concentration in the samples from this curve.

## Workflow Diagram



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Caption: Workflow for iodate speciation analysis using IC-ICP-MS.

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## References

- 1. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [documents.thermofisher.com](https://documents.thermofisher.com) [[documents.thermofisher.com](https://documents.thermofisher.com)]

- 3. The speciation analysis of iodate and iodide in high salt brine by high performance liquid chromatography and inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. Practical Activity for Development and Validation of a Simple UV-Spectroscopic Method for Iodate Determination in Table Salt [article.sapub.org]
- 5. Determination of Iodate in Food, Environmental, and Biological Samples after Solid-Phase Extraction with Ni-Al-Zr Ternary Layered Double Hydroxide as a Nanosorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. usptechnologies.com [usptechnologies.com]
- 10. scielo.br [scielo.br]
- 11. metrohm.com [metrohm.com]
- 12. tandfonline.com [tandfonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
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